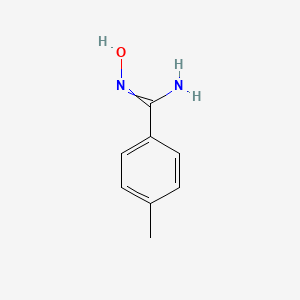

4-Methylbenzamide oxime

Beschreibung

Significance and Research Context of Oxime Compounds

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. testbook.comwikipedia.org They are formed through the reaction of hydroxylamine (B1172632) with aldehydes or ketones. testbook.comwikipedia.orgnumberanalytics.com This class of compounds is significant in various scientific fields for several reasons. In organic synthesis, oximes are versatile intermediates for the creation of a wide range of nitrogen-containing compounds, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. testbook.comwikipedia.orgnumberanalytics.com

The significance of oximes extends into medicinal chemistry, where they are recognized for a variety of pharmacological activities. nih.gov Certain oxime derivatives are used as antidotes for organophosphate poisoning by reactivating the enzyme acetylcholinesterase. nih.govnih.gov Furthermore, oxime-based compounds have been developed as antibiotics. nih.gov Their diverse applications also include roles in the manufacturing of materials like nylon-6 and as components in artificial sweeteners and paint additives. testbook.com The broad utility of oximes provides a rich context for the specific investigation of individual compounds like 4-Methylbenzamide (B193301) oxime.

Historical Development and Evolution of Oxime Chemistry

The history of oxime chemistry dates back to the 19th century with the first synthesis of these compounds. numberanalytics.comnumberanalytics.com The term "oxime" itself, a portmanteau of "oxygen" and "imine," was coined in the early 1900s. testbook.comwikipedia.org Early research focused on the fundamental reactions of oximes, such as their formation from carbonyl compounds and their conversion into other functional groups. numberanalytics.com

Over the decades, the field has evolved significantly. A major milestone was the discovery of the Beckmann rearrangement, a reaction that transforms oximes into amides and has become a cornerstone of industrial processes, such as the synthesis of caprolactam for nylon production. wikipedia.org In the mid-20th century, the potential of oximes as reactivators of acetylcholinesterase inhibited by organophosphorus compounds was realized, leading to the development of antidotes like pralidoxime. nih.gov More recent research has expanded into the development of oximes with a broader spectrum of activity against various nerve agents and pesticides, as well as the exploration of their roles in materials science and as bioactive molecules with diverse therapeutic potential. numberanalytics.comnih.govnumberanalytics.com

Scope of Academic Inquiry into 4-Methylbenzamide Oxime and its Analogues

Academic inquiry into this compound, also known as p-Toluamideoxime, focuses on its synthesis, structural characterization, and its role as a building block in the creation of more complex molecules. sigmaaldrich.comglpbio.com It is a benzonitrile (B105546) derivative that can be prepared from 4-methylbenzonitrile and hydroxylamine hydrochloride. sigmaaldrich.com The crystalline structure of this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds. sigmaaldrich.com

Research has explored its use as an intermediate in the synthesis of various compounds. For instance, it can be formed as a product during the hydrolysis of 3-Aryl-5-trinitromethyl-1,2,4-oxadiazoles under acidic conditions. sigmaaldrich.com The compound is also studied as a model substrate for certain enzymatic reactions. medchemexpress.com Investigations into its analogues, such as those with different substituents on the benzamide (B126) scaffold, aim to understand structure-activity relationships, particularly in the context of developing novel reactivators of acetylcholinesterase. diva-portal.org The study of these analogues helps to elucidate how minor structural modifications can significantly impact their biological activity against various agents. diva-portal.org

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | p-Toluamideoxime, N-hydroxy-4-methyl-benzamidine, N-Hydroxy-4-Methylbenzenecarboximidamide |

| Pralidoxime | 2-PAM |

| Obidoxime | |

| HI-6 | |

| Trimedoxime | |

| Methoxime | |

| Cefuroxime | |

| Ceftizoxime | |

| Cefpodoxime | |

| Cefmenoxime | |

| Caprolactam | |

| 4-methylbenzonitrile | p-Tolunitrile |

| Hydroxylamine hydrochloride |

Research Findings on this compound and Analogues

| Research Area | Key Findings |

| Synthesis | Can be prepared from 4-methylbenzonitrile and hydroxylamine hydrochloride. sigmaaldrich.com |

| Crystal Structure | Exhibits both intramolecular and intermolecular hydrogen bonds. sigmaaldrich.com |

| Chemical Reactions | Forms as a product from the hydrolysis of 3-Aryl-5-trinitromethyl-1,2,4-oxadiazoles. sigmaaldrich.com |

| Enzymology | Used as a model substrate for mitochondrial amidoxime (B1450833) reducing component (mARC) catalytic enzyme reduction. medchemexpress.com |

| Analogue Studies | Analogues are synthesized to investigate structure-activity relationships for acetylcholinesterase reactivation. diva-portal.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-hydroxy-4-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJXMLIWSJATEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940888 | |

| Record name | N'-Hydroxy-4-methylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19227-13-5 | |

| Record name | 4-Methylbenzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19227-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxy-4-methylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylbenzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Methylbenzamide (B193301) oxime. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of 4-Methylbenzamide oxime is characterized by distinct signals corresponding to the protons of the p-tolyl group and the protons of the amide oxime moiety. The expected spectrum, typically recorded in a solvent like DMSO-d₆, would display the following key features:

Methyl Protons (-CH₃): A sharp singlet appearing in the upfield region, generally around δ 2.3-2.4 ppm. This signal integrates to three protons.

Aromatic Protons (C₆H₄): Due to the para-substitution, the aromatic protons appear as a typical AA'BB' system, which is often simplified to two distinct doublets. The protons ortho to the methyl group (and meta to the C(NOH)NH₂ group) and the protons meta to the methyl group (and ortho to the C(NOH)NH₂ group) will have slightly different chemical environments, leading to two signals, each integrating to two protons. These doublets are expected in the range of δ 7.2-7.8 ppm.

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group. Its chemical shift is variable and depends on concentration, temperature, and solvent, but it is typically observed in the range of δ 5.5-6.5 ppm.

Oxime Proton (-OH): A broad singlet corresponding to the hydroxyl proton of the oxime group. This proton is acidic and its signal can be found further downfield, often above δ 9.0 ppm.

The exact chemical shifts and coupling constants (J) are confirmed through experimental data.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H |

| Aromatic (Ar-H) | ~7.2 - 7.8 | Doublet (d) | 2H |

| Aromatic (Ar-H) | ~7.2 - 7.8 | Doublet (d) | 2H |

| Amine (-NH₂) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H |

| Oxime (-OH) | >9.0 | Broad Singlet (br s) | 1H |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected due to molecular symmetry.

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Aromatic Carbons: Four signals are expected for the aromatic ring. Two signals correspond to the protonated carbons (CH) and two correspond to the quaternary carbons (C). The carbon attached to the methyl group (C4) and the carbon attached to the amidoxime (B1450833) group (C1) are quaternary. Their shifts can be predicted based on substituent effects.

Amidoxime Carbon (C=NOH): The carbon atom of the C=N double bond is significantly deshielded and appears downfield, typically in the range of δ 145-155 ppm.

Predicted chemical shifts for the carbon atoms are detailed in the table below. For comparison, the ¹³C NMR data for the related compound 4-methylbenzamide shows signals at approximately δ 169.4 (C=O), 142.5 (C4-CH₃), 130.5 (C1), 129.3 (C3/C5), and 127.8 (C2/C6) ppm in CDCl₃. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~21 |

| Aromatic C2/C6 | ~127 |

| Aromatic C3/C5 | ~129 |

| Aromatic C1 | ~130 |

| Aromatic C4 | ~140 |

| Amidoxime (C=NOH) | ~150 |

To confirm the assignments made in one-dimensional spectra, two-dimensional (2D) NMR experiments are employed. scispace.comualberta.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their ortho relationship on the benzene (B151609) ring. It helps in distinguishing and assigning the aromatic protons definitively. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. youtube.com It would show a correlation between the methyl proton singlet and the methyl carbon signal, as well as correlations between the aromatic proton signals and their corresponding aromatic carbon signals. This provides an unambiguous link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons. For instance, the methyl protons (H-C4) would show a correlation to the C4 quaternary carbon, the C3/C5 aromatic carbons, and potentially the C2/C6 carbons. The aromatic protons would show correlations to neighboring carbons and the key C1 and C=NOH quaternary carbons, allowing for complete assignment of the carbon skeleton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. FT-IR and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of key functional groups.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its characteristic functional groups. Detailed spectral assignments can be made by comparison with related molecules, such as benzamide (B126) oxime. nih.gov The key vibrational bands are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3470 | νas(NH₂) | Asymmetric N-H stretch |

| ~3370 | νs(NH₂) | Symmetric N-H stretch |

| ~3200 | ν(OH) | O-H stretch (oxime) |

| ~3050 | ν(C-H) | Aromatic C-H stretch |

| ~2920 | ν(C-H) | Methyl C-H stretch |

| ~1650 | ν(C=N) | C=N stretch (oxime) |

| ~1610 | δ(NH₂) | NH₂ scissoring |

| ~1580, ~1500 | ν(C=C) | Aromatic ring stretching |

| ~940 | ν(N-O) | N-O stretch (oxime) |

Note: ν = stretching, δ = bending/scissoring, as = asymmetric, s = symmetric. Data is inferred from studies on benzamide oxime nih.gov and other related oximes ifremer.fr.

The spectrum clearly shows strong, broad bands in the high-frequency region (3200-3500 cm⁻¹) characteristic of the O-H and N-H stretching vibrations. The strong band around 1650 cm⁻¹ is indicative of the C=N double bond of the oxime group, while the band around 940 cm⁻¹ is assigned to the N-O stretching vibration. nih.gov

Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational activity differ. In general, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals. semi.ac.cn The FT-Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C=N stretch. A detailed study on the parent compound, benzamide oxime, provides a basis for the assignment of the Raman spectrum. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3060 | ν(C-H) | Aromatic C-H stretch |

| ~1615 | ν(C=C) | Aromatic ring stretching |

| ~1580 | ν(C=N) | C=N stretch (oxime) |

| ~1180 | β(C-H) | Aromatic C-H in-plane bend |

| ~1000 | Aromatic ring breathing mode | |

| ~945 | ν(N-O) | N-O stretch (oxime) |

| ~830 | Ring vibration |

Note: ν = stretching, β = in-plane bending. Data is inferred from studies on benzamide oxime. nih.gov

The aromatic ring breathing mode, typically appearing as a very strong band around 1000 cm⁻¹, is a characteristic feature in the Raman spectra of benzene derivatives. The symmetric stretching of the C=C bonds in the ring also gives a strong signal around 1615 cm⁻¹. The analysis of both FT-IR and Raman spectra provides a comprehensive picture of the vibrational properties of the this compound molecule. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. For organic molecules like this compound, this technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring and conjugated systems.

The UV-Vis spectrum of this compound dissolved in a suitable solvent, such as ethanol (B145695) or methanol, exhibits distinct absorption maxima (λmax). These peaks correspond to the wavelengths at which the molecule absorbs light most strongly. The absorption is primarily due to π → π* transitions associated with the benzene ring and the C=N bond of the oxime group. The presence of the methyl group (an auxochrome) and the benzamide oxime functionality influences the position and intensity of these absorption bands. Analysis of the spectrum for this compound reveals specific absorption maxima at 222 nm and 259 nm biomol.com. These characteristic peaks are useful for the qualitative identification and quantitative determination of the compound.

| Absorption Maximum (λmax) | Solvent | Reference |

|---|---|---|

| 222 nm | Ethanol/Methanol | biomol.com |

| 259 nm | Ethanol/Methanol | biomol.com |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. By ionizing a molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms ifremer.fr. For this compound (C8H10N2O), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass.

The technique typically involves a soft ionization method, like Electrospray Ionization (ESI), coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument ifremer.fracs.org. The experimental mass is compared to the calculated (theoretical) mass, and a close match (typically within 5 ppm) confirms the elemental composition. rsc.org

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₁N₂O⁺ | 151.0866 | 151.086X | rsc.orgsigmaaldrich.com |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which solvent evaporates to yield gas-phase ions. This process typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation rsc.orgnih.gov. The molecular ion peak for this compound, with a molecular weight of approximately 150.18 g/mol , would be observed at an m/z of approximately 151.09 in the positive ion mode sigmaaldrich.com.

When coupled with tandem mass spectrometry (MS/MS), ESI can be used for detailed structural elucidation. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides valuable information about the compound's structure wits.ac.za. Common fragmentation pathways for compounds like this compound include cleavage of bonds adjacent to the carbonyl group and fragmentation of the aromatic ring system libretexts.org.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 151.09 ([M+H]⁺) | 135.09 | NH₂ | [CH₃C₆H₄C=NOH]⁺ |

| 119.09 | H₂NOH | [CH₃C₆H₄C≡N]⁺ | |

| 91.05 | C(NH)NOH | [C₇H₇]⁺ (Tolyl Cation) |

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction Analysis

The seminal work on the crystal structure of 4-Methylbenzamide (B193301) oxime, also known as N'-hydroxy-4-methylbenzenecarboximidamide, was reported by Wang, Yan, and Liu in 2006. Their analysis provides the fundamental parameters for understanding its solid-state conformation. nih.gov

Single-crystal X-ray diffraction analysis determined that 4-Methylbenzamide oxime crystallizes in the triclinic space group P-1. nih.gov The asymmetric unit notably contains two independent molecules, indicating slight conformational differences between them in the crystal lattice. nih.govresearchgate.net The fundamental molecular structure consists of a p-tolyl group attached to a carboximidamide oxime moiety. The precise bond lengths and angles define the geometry, showing a planar benzene (B151609) ring and a nearly planar Z-configuration of the amidoxime (B1450833) group, typical for such compounds.

Interactive Table: Crystal Data for this compound

Data sourced from the Crystallography Open Database, referencing Wang, H.-B., Yan, X.-C., & Liu, Z.-Q. (2006). nih.gov

The crystal packing of this compound is governed by a network of robust hydrogen bonds. researchgate.net These interactions are the primary force dictating the three-dimensional architecture of the crystal, influencing its physical properties. The presence of both hydrogen bond donors (the oxime -OH and amide -NH₂) and acceptors (the oxime nitrogen and oxygen atoms) allows for the formation of a complex and stable network.

A key feature of the molecular conformation is the dihedral angle between the plane of the aromatic (p-tolyl) ring and the plane of the amidoxime group. For the parent compound, benzamide (B126) oxime, this angle has been determined to be 20.2 (3)°. iucr.org This non-coplanar arrangement is a result of steric hindrance and electronic effects between the two moieties. While the precise value for this compound is not available in the abstract of the primary study, a similar twisted conformation is expected.

Analysis of Intermolecular Interactions in Crystal Lattices

Supramolecular Assembly and Hydrogen Bonding Networks

The self-assembly of this compound molecules in the solid state is a clear example of supramolecular chemistry, driven by specific and directional non-covalent interactions.

The crystalline structure of this compound features a combination of both intramolecular and intermolecular hydrogen bonds. researchgate.net The study of its crystal structure reveals the presence of intermolecular O-H···N and N-H···O interactions. researchgate.net These classic hydrogen bonds link the two independent molecules in the asymmetric unit to each other and extend throughout the lattice, creating a stable, two-dimensional supramolecular structure. researchgate.netiucr.org Specifically, the oxime hydroxyl group (O-H) acts as a donor to the nitrogen atom of a neighboring molecule's oxime group, while the amide group (N-H) donates to the oxygen atom of an adjacent molecule. Intramolecular N-H···O hydrogen bonds are also observed, which contribute to the planarity and stability of the individual molecules. researchgate.net

Intra- and Intermolecular Hydrogen Bonding Patterns (e.g., O-H···N, N-H···O)

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules are arranged in the solid state and which forces govern the crystal packing. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, representing the region where the electron distribution of the central molecule is greater than that of all other molecules in the crystal combined. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a comprehensive picture of the crystal packing can be obtained.

For this compound, the analysis of the Hirshfeld surface and the associated two-dimensional fingerprint plots would reveal the nature and relative importance of the various non-covalent interactions. These interactions include hydrogen bonds, van der Waals forces, and π-stacking interactions, which collectively determine the supramolecular architecture.

The dnorm surface is particularly insightful for identifying and visualizing intermolecular contacts. It is calculated using the distances of any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. The dnorm values can be positive, negative, or zero, and are typically represented by a color gradient on the Hirshfeld surface. Red regions indicate shorter contacts with negative dnorm values, representing significant intermolecular interactions such as hydrogen bonds. Blue regions correspond to longer contacts with positive dnorm values, while white areas represent contacts around the van der Waals separation.

In the case of this compound, the prominent red spots on the dnorm surface would be expected to correspond to the hydrogen bonds formed by the oxime (-NOH) and amide (-C(=O)NH₂) functional groups. Specifically, the hydroxyl group of the oxime and the amine group of the amide can act as hydrogen bond donors, while the oxygen atoms of the oxime and amide, as well as the nitrogen atom of the oxime, can act as hydrogen bond acceptors.

Fingerprint Plots

For this compound, the fingerprint plot would be characterized by distinct spikes and patterns corresponding to the different types of intermolecular contacts. The most significant contributions to the crystal packing would likely arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), nitrogen-hydrogen (N···H), and carbon-hydrogen (C···H) contacts.

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below, based on analyses of structurally similar compounds. ajol.infonih.goveurjchem.com

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| N···H / H···N | 10.8 |

| C···C | 2.0 |

| Other | 1.5 |

The H···H contacts typically constitute the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov The O···H/H···O and N···H/H···N interactions, appearing as sharp spikes in the fingerprint plot, are indicative of the strong hydrogen bonds that are crucial for the formation of the primary structural motifs in the crystal. The C···H/H···C contacts represent weaker C-H···π interactions and general van der Waals forces. The presence of the phenyl ring also suggests the possibility of π-π stacking interactions, which would be visible as characteristic features in the fingerprint plot under the C···C contact type.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool to elucidate the intrinsic properties of a molecule. For 4-Methylbenzamide (B193301) oxime, these methods provide a detailed picture of its three-dimensional structure and the distribution of electrons, which are fundamental to its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. diva-portal.org This method is employed to determine the most stable three-dimensional arrangement of atoms in 4-Methylbenzamide oxime, a process known as geometry optimization.

The optimization process calculates the molecule's energy at various atomic arrangements until the lowest energy state (the ground state) is found. This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations would reveal the exact lengths of the C-C bonds within the benzene (B151609) ring, the C-N and N-O bonds of the oxime group, and the spatial relationship between the methyl group and the benzamide (B126) oxime moiety. Computational studies on similar compounds suggest that the methyl group at the para position can enhance the electron density on the benzene ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Description |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, N-O, C-H). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, C-N-O). |

| Dihedral Angles (°) | Torsional angles defining the rotation around a bond (e.g., C-C-C-C). |

Note: This table illustrates the type of data obtained from DFT geometry optimization. Specific values would be dependent on the level of theory and basis set used in the calculation.

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Band Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO is known as the energy band gap. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, analysis of the FMOs would indicate the most likely regions for electron donation and acceptance, providing a basis for predicting its behavior in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

| HOMO | [Typical Negative Value] | Highest energy orbital containing electrons; indicates electron-donating ability. |

| LUMO | [Typical Negative or Small Positive Value] | Lowest energy orbital without electrons; indicates electron-accepting ability. |

| Energy Gap (ΔE) | [LUMO - HOMO] | Difference in energy between LUMO and HOMO; relates to chemical reactivity and stability. |

Note: This table is a representation of the data generated through FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. youtube.com It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, different colors represent different electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative regions, rich in electrons, are located around electronegative atoms like oxygen and nitrogen in the oxime group, indicating sites for electrophilic attack. diva-portal.orgresearchgate.net Conversely, the positive regions, which are electron-poor, are typically found around the hydrogen atoms and indicate sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals within a molecule, revealing charge transfer and electron delocalization. wisc.edufaccts.de This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Table 3: Example of NBO Analysis for Key Orbital Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) | π(C-N) | [Value] |

| LP(N) | π(C=C) | [Value] |

| π(C=C) | π*(C=C) | [Value] |

Note: LP denotes a lone pair, π and π denote bonding and antibonding pi orbitals, respectively. This table is illustrative.*

Population Analysis (e.g., Mulliken, Natural) for Atomic Charge Prediction

Population analysis methods are used to assign partial charges to each atom in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.de Two common methods are Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA). uni-muenchen.deresearchgate.net

While both methods calculate atomic charges, NPA is often considered to produce more reliable results that are less dependent on the specific basis set used in the calculation. researchgate.net For this compound, these calculations would predict the charge on each atom, revealing, for example, the negative charges on the electronegative oxygen and nitrogen atoms and the distribution of positive charges on the carbon and hydrogen atoms. scribd.com This information is critical for understanding intermolecular interactions. acs.org

Table 4: Representative Predicted Atomic Charges

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| O (oxime) | [Negative Value] | [Negative Value] |

| N (oxime) | [Negative Value] | [Negative Value] |

| C (carbonyl) | [Positive Value] | [Positive Value] |

| C (methyl) | [Negative Value] | [Negative Value] |

Note: This table shows the type of data generated from population analysis. The values are illustrative.

Aromaticity Assessment (e.g., Harmonic Oscillator Model of Aromaticity (HOMA) Index)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity in a cyclic system. It compares the bond lengths in the ring of interest to the bond lengths of an ideal aromatic system (benzene) and a non-aromatic system.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the structural, dynamical, and thermodynamical properties of molecular systems by simulating the movement of atoms and molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles as a function of time. epfl.ch This technique is instrumental in exploring the conformational landscape of flexible molecules like this compound, revealing insights into its behavior in different environments.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the literature, the methodology has been applied to its derivatives. For instance, MD simulations have been used in conjunction with molecular docking to better understand the ligand-binding landscape of kinesin spindle protein (KSP) inhibitors derived from 4-methylbenzamide. researchgate.net These simulations help to deduce the stability of predicted binding poses and the dynamic interactions between the ligand and its protein target over time.

Table 1: Key Aspects of Molecular Dynamics Simulations

| Feature | Description | Relevance to this compound |

|---|---|---|

| Simulation Goal | To understand the time-dependent behavior of a molecular system at the atomic level. mdpi.com | Predicting conformational changes, flexibility, and interactions with solvent or biological targets. |

| Core Principle | Solving Newton's equations of motion for all atoms in the system. epfl.ch | Generates a trajectory of atomic positions and velocities over time. |

| Force Fields | Empirical potential energy functions (e.g., AMBER, CHARMM) that define intra- and intermolecular interactions. mdpi.com | Crucial for accurately modeling the molecule's behavior. |

| Conformational Analysis | Exploring the potential energy surface to identify stable conformers and transition states. | Understanding the influence of the methyl and oxime groups on the ring and side-chain flexibility. |

| Hydrogen Bonding | Analysis of the formation and breaking of hydrogen bonds. sigmaaldrich.comias.ac.in | The oxime and amide groups are potential hydrogen bond donors and acceptors, influencing conformation and interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that attempt to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. researchgate.netmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be explained by the differences in their structural or physicochemical properties. researchgate.net These models are essential tools in drug discovery for predicting the activity of untested chemicals, optimizing lead compounds, and guiding the design of new molecules with enhanced potency and desired properties. researchgate.netmdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50, Ki) is compiled. For a study involving this compound, this would include various derivatives with modifications to the phenyl ring or the oxime moiety.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. The dataset is typically split into a training set (to build the model) and a test set (to validate it). nih.gov

Model Validation: The model's statistical significance, robustness, and predictive power are rigorously assessed. researchgate.net

While specific QSAR models for a series based on this compound are not detailed in the provided search results, studies on other classes of compounds demonstrate the utility of the approach. For example, a QSAR study on thiazolidine-4-one derivatives identified key descriptors positively correlated with antitubercular activity, such as polarizability (MLFER_S), electronegativities (GATSe2), and surface area contributions (EstateVSA 6). nih.gov A similar approach could be applied to derivatives of this compound to identify the structural features crucial for a particular biological activity. For derivatives of 4-methylbenzamide acting as protein kinase inhibitors, QSAR could help quantify how different substituents on the purine (B94841) ring or the benzamide backbone affect inhibitory potency. nih.gov

Table 2: Common Molecular Descriptors in QSAR

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Topological | Connectivity Indices | Atomic arrangement and branching |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, polarizability |

| Electronic | Dipole Moment, Atomic Charges | Electron distribution, reactivity |

| Quantum Chemical | HOMO/LUMO energies | Electronic transition properties |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. d-nb.info It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of interaction between a ligand and its target's binding site. This information is invaluable for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity.

For derivatives of the 4-methylbenzamide scaffold, molecular docking has been successfully employed to predict interactions with various protein targets. Studies have shown that these derivatives can act as protein kinase inhibitors. nih.gov For example, molecular modeling experiments revealed that 4-methylbenzamide derivatives containing a purine moiety could bind to the platelet-derived growth factor receptor alpha (PDGFRα). nih.gov The docking studies suggested that these compounds could act as either Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on the nature of the substituents. nih.gov

Docking studies have also been performed against other targets like the kinesin Eg5. The results can provide a docking score, which is an estimate of the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

A particularly relevant target for this compound itself is the mitochondrial amidoxime (B1450833) reducing component (mARC). It has been identified as a substrate for the catalytic reduction by this enzyme system. medchemexpress.com Therefore, molecular docking of this compound into the active site of mARC proteins (mARC1 and mARC2) could provide critical insights into the molecular recognition and catalytic mechanism of its N-reductive metabolism.

Table 3: Example Docking Study Results for 4-Methylbenzamide Derivatives

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Ligand Score (kcal/mol) |

|---|---|---|---|

| 4-methylbenzamide-purine hybrid | Eg5 (4BXN) | -9.1 | -8.3 |

| N-(3-trifluoromethyl-phenyl)-4-methylbenzamide | PDGFRα (6JOL) | -10.4 | -9.8 (imatinib) |

Data sourced from a study on 4-methylbenzamide derivatives.

These docking results indicate that the designed 4-methylbenzamide derivatives exhibit superior theoretical binding scores compared to the native or reference ligands, suggesting they are promising candidates for potent inhibition.

Reactivity Studies and Mechanistic Investigations

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides or nitriles under acidic conditions. byjus.compharmaguideline.com This rearrangement proceeds through a well-defined ionic mechanism involving the migration of a group from carbon to the electron-deficient nitrogen atom.

Mechanism of Amide and Nitrile Formation from Oximes

The Beckmann rearrangement of ketoximes, such as what would be expected from a derivative of 4-methylbenzamide (B193301) oxime, leads to the formation of N-substituted amides. The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, which converts it into a good leaving group (water). jkchemical.commasterorganicchemistry.com This is followed by the migration of the group positioned anti to the leaving group to the nitrogen atom, in a concerted step that results in the formation of a nitrilium ion intermediate. chemistrysteps.comalfa-chemistry.com This migration is highly stereospecific. perlego.com The resulting nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization yield the final amide product. byjus.com

In the case of aldoximes, the rearrangement can lead to the formation of nitriles. byjus.compharmaguideline.commasterorganicchemistry.com The mechanism is similar up to the formation of the nitrilium ion. However, instead of being trapped by water, the intermediate undergoes deprotonation at the nitrogen atom, leading directly to the formation of a nitrile. masterorganicchemistry.com

The general mechanism for the Beckmann rearrangement is summarized below:

| Step | Description | Intermediate |

| 1 | Protonation of the oxime hydroxyl group by an acid catalyst. | Oxonium ion |

| 2 | Rearrangement of the anti substituent to the nitrogen atom with the concurrent loss of a water molecule. | Nitrilium ion |

| 3a | For Amide Formation (from ketoximes): Nucleophilic attack by water on the nitrilium ion. | Iminium acid intermediate |

| 3b | For Nitrile Formation (from aldoximes): Deprotonation at the nitrogen atom. | Nitrile |

| 4 | For Amide Formation: Tautomerization of the imidic acid to the more stable amide form. | Amide |

Role of Leaving Group and Acidic/Catalytic Conditions in Rearrangement

The efficiency and outcome of the Beckmann rearrangement are significantly influenced by the nature of the leaving group and the acidic or catalytic conditions employed. While strong Brønsted acids like sulfuric acid are traditionally used, a variety of other reagents can promote the rearrangement, often under milder conditions. researchgate.net

The hydroxyl group of the oxime itself is a poor leaving group. Therefore, acidic conditions are necessary to protonate it, creating a much better leaving group in the form of a water molecule. masterorganicchemistry.com Alternatively, the hydroxyl group can be converted into other functional groups that are more facile leaving groups, such as tosylates, mesylates, or acetates. masterorganicchemistry.comalfa-chemistry.com This is typically achieved by treating the oxime with reagents like p-toluenesulfonyl chloride or acetic anhydride. masterorganicchemistry.com The use of such reagents can sometimes circumvent the need for strongly acidic environments.

The choice of catalyst can also influence the reaction. Lewis acids can also catalyze the Beckmann rearrangement. chemistrysteps.com Furthermore, research has explored the use of solid acid catalysts and other catalytic systems to facilitate the reaction under more environmentally benign conditions. perlego.comresearchgate.net Forcing conditions, such as high temperatures (often above 130°C) and a large excess of a strong acid, are sometimes required for the rearrangement to proceed efficiently. jkchemical.com

Oxime Radical Chemistry and Transformations

Apart from ionic pathways, oximes can undergo reactions involving radical intermediates. These oxime radicals, also known as iminoxyl radicals, are versatile species that can participate in a variety of transformations, including intramolecular cyclizations and intermolecular additions. beilstein-journals.orgnih.govd-nb.infonih.govbeilstein-journals.org

Generation and Properties of Oxime Radicals

Oxime radicals are characterized by an unpaired electron localized on the N-O fragment. beilstein-journals.orgnih.gov This radical is connected to the rest of the molecule via a C=N double bond. beilstein-journals.orgnih.gov The unpaired electron in an oxime radical is delocalized between the nitrogen and oxygen atoms, which allows it to react as either an N-radical or an O-radical. beilstein-journals.orgd-nb.info

The generation of oxime radicals can be achieved through several methods, most commonly through the abstraction of the hydrogen atom from the hydroxyl group of the parent oxime. beilstein-journals.orgd-nb.info This can be accomplished using various oxidizing agents. The stability of oxime radicals can be influenced by the steric bulk of the substituents at the carbon atom of the C=N bond. nih.gov Quantum chemical calculations have shown that oxime radicals have a larger C=N-O angle and a shorter N-O bond compared to the parent oxime. d-nb.info

A key property that influences the reactivity of oxime radicals is the O-H bond dissociation enthalpy (BDE) of the parent oxime. beilstein-journals.orgd-nb.info The BDE affects both the ease of radical generation and the oxidizing potential of the resulting radical. beilstein-journals.orgd-nb.info

Intramolecular Cyclization Reactions Involving Oxime Radicals

One of the most significant applications of oxime radical chemistry is in the construction of heterocyclic ring systems through intramolecular cyclization. beilstein-journals.orgnih.govd-nb.infonih.govbeilstein-journals.org When an oxime contains an unsaturated moiety, such as a double or triple bond, at an appropriate position, the generated oxime radical can add to this unsaturated system. beilstein-journals.orgd-nb.info

These cyclization reactions typically lead to the formation of five-membered rings. beilstein-journals.orgd-nb.info Depending on whether the radical reacts through its oxygen or nitrogen atom, different heterocyclic products can be obtained. beilstein-journals.orgd-nb.info

C-O Bond Formation: The intramolecular addition of the oxime radical via its oxygen atom to a C=C double bond results in the formation of a substituted isoxazoline (B3343090) ring. beilstein-journals.orgd-nb.info

C-N Bond Formation: Alternatively, cyclization via the nitrogen atom leads to the formation of a cyclic nitrone. beilstein-journals.orgd-nb.info

The regioselectivity of the cyclization is governed by the ability of the oxime radical to act as either an O- or N-centered radical. beilstein-journals.orgd-nb.info There are two primary types of intramolecular reactions involving oxime radicals: one where an initial hydrogen atom abstraction is followed by cyclization, and another involving the direct addition of the oxime radical to a C=C double bond. beilstein-journals.orgd-nb.info

Addition Reactions to Unsaturated Systems Mediated by Oxime Radicals

Oxime radicals can also participate in intermolecular addition reactions with various unsaturated systems. beilstein-journals.orgnih.govd-nb.infonih.govbeilstein-journals.org The addition of an oxime radical to a C=C double bond is a common preparative reaction. beilstein-journals.orgd-nb.info In these intermolecular reactions, the formation of a C-O bond is generally favored. beilstein-journals.orgd-nb.info

An example of such a reaction is the cross-dehydrogenative C-O coupling of oximes with 1,3-dicarbonyl compounds, which is mediated by oxidizing agents like KMnO₄ or Mn(OAc)₃. nih.gov The proposed mechanism involves the generation of the oxime radical, which then couples with a radical generated from the dicarbonyl compound. nih.gov

Furthermore, iminyl radicals, which can be generated from oxime esters under visible light photoredox catalysis, have been shown to undergo addition to a variety of unsaturated systems, including alkenes, alkynes, and isonitriles. nih.gov This strategy allows for the formation of various cyano-containing products. nih.gov

Electrooxidative Deoximation Reactions to Carbonyl Compounds

The conversion of oximes back to their parent carbonyl compounds, a process known as deoximation, is a crucial reaction in organic synthesis, often utilized for the deprotection of aldehydes and ketones. Among the various methods developed for this transformation, electrooxidative deoximation has emerged as an environmentally friendly and efficient alternative, avoiding the need for harsh chemical oxidants or strong acids. organic-chemistry.org

Recent studies have detailed an electrochemical protocol for the generation of carbonyl compounds from a wide range of oximes. organic-chemistry.orgnih.gov This method demonstrates excellent functional group compatibility and proceeds via an electrooxidative pathway. organic-chemistry.org The optimized reaction conditions typically involve the use of carbon electrodes in a solvent system like 1,2-dichloroethane (B1671644) (DCE) containing a small quantity of water. organic-chemistry.org

The proposed mechanism suggests that water serves as the oxygen nucleophile and the ultimate source of the oxygen atom in the resulting carbonyl product. organic-chemistry.orgnih.gov Mechanistic experiments have confirmed that the nitrogen atom from the oxime is converted into nitrate (B79036) ions during the reaction. organic-chemistry.org This electrochemical approach is noted for its broad applicability, successfully converting various aldoximes and ketoximes into their corresponding aldehydes and ketones in high yields. organic-chemistry.org The versatility of this protocol also extends to other related derivatives, such as hydrazones and oxime ethers. organic-chemistry.org

Table 1: Examples of Electrooxidative Deoximation of Various Oximes

This table illustrates the broad scope of the electrochemical deoximation method as described in the literature. organic-chemistry.org While not specific to 4-Methylbenzamide oxime, it demonstrates the method's applicability to structurally similar compounds.

| Starting Oxime | Carbonyl Product | Yield (%) |

| Benzaldoxime | Benzaldehyde (B42025) | 95 |

| 4-Chlorobenzaldoxime | 4-Chlorobenzaldehyde (B46862) | 96 |

| Acetophenone Oxime | Acetophenone | 98 |

| Benzophenone Oxime | Benzophenone | 99 |

| Cyclohexanone Oxime | Cyclohexanone | 97 |

Catalytic Reaction Mechanisms (e.g., Aerobic Oxidation)

The use of molecular oxygen (O₂) as a primary oxidant in catalytic reactions is a cornerstone of green chemistry, offering an innocuous and abundant reagent whose reduction byproduct is simply water. lumblab.org However, controlling the selectivity of aerobic oxidations can be challenging due to the propensity of O₂ to engage in radical reactions. lumblab.org Inspired by metalloenzymes, researchers have developed catalyst systems that can activate and utilize O₂ with high levels of control. lumblab.org

A prominent strategy for the aerobic oxidation of various functional groups involves the use of N-hydroxyimide (NHI) compounds as organocatalysts, often in conjunction with a metal co-catalyst. nih.gov For instance, N-hydroxyphthalimide (NHPI) and its derivatives are effective catalysts for the aerobic oxidation of hydrocarbons. The catalytic activity of these imides can be enhanced by introducing electron-withdrawing groups onto their aromatic ring.

The general mechanism for these reactions, such as the aerobic oxidation of benzylic methylenes to ketones, is proposed to proceed through a radical pathway. nih.gov The process is often initiated by a metal salt, like Fe(NO₃)₃, which interacts with the N-hydroxyimide (e.g., N-hydroxysuccinimide, NHSI). nih.gov The generated imide-N-oxyl radical then abstracts a hydrogen atom from the substrate to form a benzylic radical. This radical subsequently reacts with molecular oxygen to form a peroxy intermediate, which ultimately converts to the final ketone product. nih.gov The synergistic action of the metal, nitrate, and NHI is crucial for the catalytic activity. nih.gov

Table 2: N-Hydroxyimide Catalyzed Aerobic Oxidation of Benzylic Methylenes

This table presents representative results for the aerobic oxidation of various substrates using an N-hydroxyimide/metal catalyst system, highlighting the efficiency and scope of this methodology. nih.gov

| Substrate | Catalyst System | Product | Yield (%) |

| Diphenylmethane | NHSI / Fe(NO₃)₃ | Benzophenone | 99 |

| Fluorene | NHSI / Fe(NO₃)₃ | Fluorenone | 99 |

| Ethylbenzene | NHSI / Fe(NO₃)₃ | Acetophenone | 85 |

| 4-Nitrodiphenylmethane | NHSI / Fe(NO₃)₃ | 4-Nitrobenzophenone | 96 |

Coordination Chemistry of 4 Methylbenzamide Oxime

Ligand Design and Coordination Modes

The coordination behavior of 4-Methylbenzamide (B193301) oxime is primarily dictated by the presence of the oxime and amide functionalities, which offer potential donor sites for metal ions. This allows for its use in designing ligands with specific coordination geometries.

4-Methylbenzamide oxime can act as a bidentate ligand, coordinating to a metal center through both a nitrogen and an oxygen atom. The amide group itself presents two potential donor atoms: the carbonyl oxygen and the amide nitrogen. researchgate.net Quantum chemical studies on benzamide (B126), a closely related structure, suggest that coordination is more likely to occur via the oxygen atom. researchgate.net The oxime group (-C(NOH)-) also provides a nitrogen atom as a potential coordination site. This dual-donor capability allows the ligand to form stable chelate rings with metal ions. The specific coordination can sometimes involve the oxime nitrogen, creating distinct bidentate domains. hud.ac.uk

Benzamide derivatives have been successfully utilized in the development of pincer-type ligands. researchgate.netineosopen.org These are tridentate ligands that bind to a metal center in a meridional fashion, often conferring high thermal stability and allowing for fine-tuning of the metal's catalytic activity. acs.org A notable example is the synthesis of N,N'-(2,2'-azenidiil-bis(2,1-phenylene))bis(4-methylbenzamide) (H3L³), a pincer-type ligand derived from 4-methylbenzoyl chloride. researchgate.net The synthesis of such ligands often involves the condensation of a central amine core with substituted benzoyl chlorides. researchgate.net These pincer ligands can then be used to create stable complexes with various transition metals, where the ligand framework can be designed to control the reactivity of the metal center. csic.esrsc.org The resulting pincer complexes often exhibit a square planar geometry around the metal ion. acs.org

Bidentate Coordination through Nitrogen and Oxygen Donor Atoms

Synthesis and Characterization of Metal Complexes

The ability of this compound and its derivatives to act as versatile ligands has led to the synthesis and characterization of a wide array of metal complexes, including those with transition metals, as well as more complex polynuclear structures.

Complexes of benzamide and oxime-containing ligands with various transition metals have been synthesized and studied.

Cobalt(II) Complexes: Cobalt(II) complexes with pincer-type ligands derived from 4-methylbenzamide have been synthesized and characterized using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. researchgate.net These complexes have shown potential catalytic activity in oxidation reactions. researchgate.net Other research has focused on the synthesis and characterization of Co(II) complexes with different benzamide derivatives, often resulting in tetrahedral or octahedral geometries. uobaghdad.edu.iqasianpubs.org Studies on Co(II) complexes with oxime-containing Schiff bases have also explored their ability to bind molecular oxygen. nih.gov

Palladium(II) Complexes: Palladium(II) complexes have been prepared with ligands derived from 4-methylbenzamide. For instance, a Pd(II) complex with N-((2,6-diisopropylphenyl)carbamothioyl)-4-methylbenzamide was synthesized and characterized, revealing a square planar geometry. researchgate.net Palladium pincer complexes are particularly noted for their high thermal stability and stability towards moisture and air. acs.org

Copper(II) and Nickel(II) Complexes: A variety of Cu(II) and Ni(II) complexes with ligands containing amide and oxime groups have been reported. biointerfaceresearch.combingol.edu.tr The synthesis of these complexes often involves the reaction of the ligand with the corresponding metal salt in a suitable solvent. asianpubs.org Characterization is typically performed using elemental analysis, spectroscopic methods (IR, UV-Vis), and magnetic susceptibility measurements to determine the structure and coordination environment of the metal ion. bingol.edu.trresearchgate.net The resulting complexes can exhibit various geometries, such as octahedral or square planar. bingol.edu.trresearchgate.net

Table 1: Examples of Transition Metal Complexes with Benzamide/Oxime-Related Ligands

| Metal Ion | Ligand Type | Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Cobalt(II) | Pincer-type methylbenzamide derivative | Not specified | ¹H NMR, ¹³C NMR, FT-IR, UV-Vis | researchgate.net |

| Palladium(II) | N-((2,6-diisopropylphenyl)carbamothioyl)-4-methylbenzamide | Square planar | Spectroscopic studies, X-ray diffraction | researchgate.net |

| Copper(II) | Chalcone (B49325) derivative | Elongated octahedral | X-ray diffraction, Cyclic voltammetry | researchgate.net |

This table is generated based on available data and is not exhaustive.

The versatile coordination modes of ligands like this compound also allow for the construction of more complex architectures such as polynuclear coordination clusters and coordination polymers. rsc.orgrsc.org These structures are formed by linking metal centers with bridging ligands. For example, a two-dimensional cobalt(II) coordination polymer has been reported. ugr.es The formation of these extended structures is of interest for developing new materials with specific magnetic, optical, or catalytic properties. mdpi.commdpi.com The self-assembly of bis-bidentate ligands with transition metal ions can lead to the formation of polyhedral cage complexes. rsc.org

Transition Metal Complexes (e.g., Cobalt(II), Palladium(II), Copper(II), Nickel(II))

Electrochemical Properties of Metal-Oxime Complexes

The electrochemical behavior of metal complexes provides insight into their redox properties and potential applications in areas such as catalysis and sensing. Cyclic voltammetry is a common technique used to study these properties.

Studies on cobalt(II) complexes with pincer-type methylbenzamide derivative ligands have included investigations of their electrochemical properties. researchgate.net Similarly, the electrochemical behavior of new copper(II) and cobalt(II) complexes with chalcone derivatives has been investigated by cyclic voltammetry, revealing quasi-reversible redox processes attributed to the M(II)/M(I) couples. researchgate.net Rhodium(III) complexes with oxime ligands have been shown to exhibit two oxidation waves and one irreversible reduction wave in their cyclic voltammograms. rsc.org The electrochemical properties are influenced by the nature of the ligand and the metal center.

Table 2: Electrochemical Data for Selected Metal-Oxime Complexes

| Complex Type | Redox Process | Potential (V vs. SCE) | Technique | Reference |

|---|---|---|---|---|

| Rhodium(III)-oxime | First Oxidation | 0.61 to 0.76 | Cyclic Voltammetry | rsc.org |

| Rhodium(III)-oxime | Second Oxidation | 1.20 to 1.32 | Cyclic Voltammetry | rsc.org |

This table presents representative data for rhodium-oxime complexes to illustrate the type of electrochemical behavior observed.

Catalytic Applications of Metal-Oxime Complexes (e.g., Aerobic Oxidation Reactions)

The application of metal complexes as catalysts for a wide array of organic transformations is a cornerstone of modern chemistry, offering pathways to enhanced reaction rates and selectivities under milder conditions. semanticscholar.org In this context, metal complexes incorporating oxime-based ligands are of growing interest. While extensive research into the catalytic applications of metal complexes with this compound in aerobic oxidation reactions is not widely documented in current literature, studies on structurally related metal-oxime complexes provide significant insights into their potential catalytic prowess in oxidation chemistry.

Detailed research into a platinum(IV) complex incorporating a similar pyridyl-oxime ligand, namely pyridine-2-carbaldehyde-oxime (paOH), demonstrates the capacity of this class of compounds to catalyze the oxidation of alcohols. nih.govnih.gov A synthesized and structurally characterized octahedral complex, [Pt(SCN)₂(paO)₂], has proven to be an effective catalyst for the oxidation of various benzyl (B1604629) alcohol derivatives to their corresponding aldehydes. nih.govresearchgate.net This highlights the potential for the oxime moiety, when coordinated to a metal center, to facilitate important oxidative transformations.

The catalytic efficiency of the [Pt(SCN)₂(paO)₂] complex was systematically investigated for the oxidation of benzyl alcohols. nih.gov The studies utilized hydrogen peroxide (H₂O₂) as the oxidant and were conducted under solvent-free conditions with ultrasonic irradiation to promote the reaction. nih.gov The optimization of the reaction conditions was performed using 4-methoxybenzyl alcohol as a model substrate to screen various parameters, including the choice of solvent, the amount of catalyst, and the reaction temperature. nih.gov It was found that the complex could effectively catalyze the conversion of a range of substituted benzyl alcohols into their respective aldehydes with good to excellent yields. inorgchemres.org

The research findings indicate that the electronic properties of the substituents on the benzyl alcohol have a notable influence on the reaction's success. This suggests that the substrate's characteristics are a crucial factor in the catalytic activity of the metal-oxime complex. mdpi.com The successful catalytic conversion of these substrates by the platinum(IV)-oxime complex underscores the potential for developing new catalytic systems based on metal-oxime frameworks for important oxidative processes. nih.gov

Below is a summary of the catalytic oxidation of various benzyl alcohol derivatives using the platinum(IV)-oxime complex.

Table 1: Catalytic Oxidation of Benzyl Alcohols using a Platinum(IV)-Oxime Complex

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 95 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde (B123495) | 92 |

| Benzyl alcohol | Benzaldehyde (B42025) | 85 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde (B46862) | 78 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 75 |

Reaction Conditions: Alcohol (1 mmol), H₂O₂ (1.2 mmol), [Pt(SCN)₂(paO)₂] (4 mol%), Solvent-free, 60 °C, 1 hour.

Although the aforementioned study employed hydrogen peroxide as the oxidant, the results strongly suggest that metal complexes of ligands like this compound could be promising candidates for catalysts in other oxidative reactions, including aerobic oxidations. The demonstrated activity of the platinum(IV)-oxime complex opens an avenue for future research into the catalytic applications of a broader range of metal-amidoxime complexes, including those derived from this compound, in environmentally benign aerobic oxidation processes.

Applications in Organic Synthesis and Material Science

Building Block for Complex Molecule Synthesis

4-Methylbenzamide (B193301) oxime serves as a key intermediate and precursor in the synthesis of more complex molecules, valued for its role in constructing both heterocyclic and acyclic systems. myskinrecipes.comglpbio.com

The amidoxime (B1450833) group is a powerful synthon for the construction of various five-membered heterocycles. 4-Methylbenzamide oxime and its closely related precursors are frequently employed in cyclization and cycloaddition reactions to generate these valuable scaffolds, which are prominent in many biologically active compounds. acs.org

Oxadiazoles : this compound is a direct precursor for the synthesis of 1,2,4-oxadiazoles. For instance, the acid hydrolysis of 3-aryl-5-trinitromethyl-1,2,4-oxadiazoles can yield this compound as a product, demonstrating the chemical linkage between these structures. sigmaaldrich.comsigmaaldrich.com A common synthetic strategy involves the coupling of an amidoxime with a carboxylic acid followed by thermal cyclization to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.net Another isomer, the 1,2,5-oxadiazole (or furazan), can be synthesized via a [3+2] cycloaddition reaction where a nitrile oxide, generated from the oxidation of a precursor like 4-methylbenzaldehyde (B123495) oxime, reacts with a nitrile partner. The synthesis of 1,3,4-oxadiazoles can also be achieved from precursors derived from oximes. rsc.orgnih.gov

Isoxazoles and Isoxazolines : While direct synthesis from this compound is less common, the general utility of oximes as precursors for isoxazoles and isoxazolines is well-established. buchler-gmbh.comresearchgate.net For example, 2-alkyn-1-one O-methyl oximes can undergo electrophilic cyclization to produce highly substituted isoxazoles. nih.govorganic-chemistry.org Isoxazoline-substituted benzamides, which are potent antiparasitic agents, can be synthesized from precursors like 4-chlorobenzaldehyde (B46862) oxime, highlighting the importance of the oxime functionality in creating these heterocycles. google.comgoogle.com

Thiadiazoles : The synthesis of thiadiazole rings can also originate from intermediates derived from amidoximes. For example, a common precursor diacylhydrazine can be treated with Lawesson's reagent to yield a 1,3,4-thiadiazole, representing an important bioisostere of the corresponding oxadiazole. researchgate.net Other routes have been developed for synthesizing novel thiadiazole derivatives that show potential as inhibitors for human mitotic kinesin Eg5. researchgate.net

Table 8.1: Synthesis of Heterocyclic Compounds from Oxime Precursors

| Target Heterocycle | Precursor(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,2,5-Oxadiazole | 4-Methylbenzaldehyde oxime, N-Boc-cyanamide | Oxidation (e.g., Chloramine-T) followed by [3+2] cycloaddition | |

| 1,2,4-Oxadiazole | Amidoxime, Carboxylic acid | Coupling followed by thermal cyclization | researchgate.net |

| 1,3,4-Thiadiazole | Diacylhydrazine intermediate | Lawesson's reagent | researchgate.net |

| 4-Iodoisoxazole | 2-Alkyn-1-one O-methyl oxime | ICl, mild conditions | nih.govorganic-chemistry.org |

The chemistry of this compound is intrinsically linked to amide bonds. The rearrangement of aldoximes to primary amides is a known transformation, and research has shown that the aldoxime itself can catalyze the subsequent coupling of the primary amide with an amine. core.ac.uk This highlights a dual role for oxime-related structures in facilitating amide bond formation.

Furthermore, transamidation reactions, which involve the exchange of the amine portion of an amide, are fundamental in organic synthesis. While not always involving the oxime directly, catalysts used for these transformations, such as those based on titanium or scandium, are effective for N-aryl amides. mdpi.com The development of efficient transamidation protocols is crucial for synthesizing peptide and other amide-containing structures. rsc.org

Precursor in Heterocyclic Compound Formation (e.g., Isoxazolines, Isoxazoles, Thiadiazoles, Oxadiazoles)

Functional Group Transformations and Protection Strategies

The oxime functionality of this compound can undergo various transformations, allowing for its conversion into other important functional groups. One notable reaction is its reduction. This compound can serve as a substrate for the mitochondrial amidoxime reducing component (mARC), an enzyme that catalyzes the reduction of the N-OH bond. medchemexpress.com

Additionally, oximes can be used as precursors for generating functionalized nitroso compounds. core.ac.uk These highly reactive species can participate in intramolecular ene reactions, leading to the synthesis of complex hydroxylamine (B1172632) derivatives. The oxime group can also be considered a protected form of a carbonyl group, which can be regenerated under specific conditions, although this is not its most common application in the context of amidoximes.

Chemo-selective Reactions Involving the Oxime Functionality

A key advantage of using this compound and its derivatives in multi-step synthesis is the ability to perform reactions chemo-selectively. The oxime group can remain intact while other functional groups in the molecule react, or it can be the site of reaction while others are inert.

A clear example of this is the selective hydration of nitriles to amides in the presence of an oxime. researchgate.net In a study using a tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) catalyst, 4-methylbenzonitrile was successfully converted to 4-methylbenzamide with a 92% yield, while 4-methylbenzaldehyde oxime, present in the same reaction mixture, was recovered unreacted. researchgate.netrsc.org This demonstrates the stability of the oxime group under these specific basic and thermal conditions, allowing for selective manipulation of a nitrile in its presence.

Table 8.2: Chemo-selective Reaction in the Presence of an Oxime

| Reactant 1 | Reactant 2 (Oxime) | Catalyst/Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzonitrile | 4-Methylbenzaldehyde oxime | Tetrabutylammonium hydroxide (TBAH), Ethanol (B145695) | 80 °C, 6 h | 4-Methylbenzamide formed (92% yield); oxime recovered | researchgate.net |

Photoredox Catalysis and Direct Derivatization of Functional Groups

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical species under mild conditions. beilstein-journals.orgsioc-journal.cn Oxime derivatives, particularly O-acyl or O-aryl oximes, are excellent precursors for generating iminyl radicals via single-electron transfer (SET) processes. sioc-journal.cnmdpi.com These iminyl radicals can then engage in a variety of synthetic transformations, including cyclizations to form nitrogen-containing heterocycles. researchgate.netuni-regensburg.de

This approach allows for the direct derivatization of functional groups by creating C-N bonds. For example, photoredox-catalyzed protocols have been developed for the synthesis of various 5- and 6-membered ring azaheterocycles starting from designer oxime ethers. researchgate.netmdpi.com The process often involves the reductive cleavage of the N–O bond in the oxime derivative, which can be facilitated by a photocatalyst upon irradiation with visible light. nih.gov This strategy represents a modern and efficient method for leveraging the reactivity of the oxime functional group to construct complex molecules. sioc-journal.cn

No Scientific Data Available for this compound as a Cholinesterase Reactivator

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no research data specifically detailing the mechanistic aspects of biological activity for the chemical compound This compound in the context of enzyme reactivation. Searches for this compound, including its synonym p-Toluamide oxime, did not yield any studies investigating its efficacy or mechanism as a reactivator for Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) inhibited by organophosphates such as Sarin, VX, or Tabun.

The provided outline requires in-depth, scientifically accurate information for the following sections, none of which is available for this compound:

Mechanistic Aspects of Biological Activity

Enzyme Reactivation Mechanisms

Molecular Recognition and Binding Affinity within Enzyme Active Sites

While the general principles of oxime-mediated reactivation of cholinesterases are well-documented for other compounds, there is no specific information or data, including kinetic parameters or molecular modeling studies, that pertains to 4-Methylbenzamide (B193301) oxime. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific requirements of the provided outline for this particular compound.

Impact of Active Center Mutagenesis on Reactivation Rates

The primary therapeutic application of many oxime compounds is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. nih.gov The mechanism involves a nucleophilic attack by the oxime on the phosphorus atom of the OP agent, which is covalently bound to a serine residue in the AChE active site. acs.org The efficacy of this reactivation is highly dependent on the precise positioning and orientation of the oxime within the enzyme's active site gorge. nih.govacs.org

Site-directed mutagenesis studies have been instrumental in elucidating the specific interactions that govern the reactivation process. By altering amino acid residues within the active site, researchers can probe the importance of different regions for oxime binding and activity. nih.govnih.gov

Key findings from mutagenesis studies include: